molecular formula C21H22N4OS B2487302 Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-72-6

Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2487302
CAS No.: 2034409-72-6
M. Wt: 378.49
InChI Key: CJQQEXJNJQIOCB-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
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Biological Activity

Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₄N₂S
  • Molecular Weight : 286.4 g/mol

Structural Characteristics

The compound consists of a benzo[b]thiophene core linked to a piperazine moiety, which is further substituted by a tetrahydrocinnoline derivative. This unique structure is believed to contribute to its diverse biological activities.

Pharmacological Properties

Research indicates that benzo[b]thiophenes exhibit various pharmacological properties, including:

  • Antidepressant Activity : Compounds similar to benzo[b]thiophenes have been shown to interact with serotonin receptors, suggesting potential antidepressant effects. The piperazine ring is known for enhancing serotonergic activity, which may contribute to mood regulation .
  • Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Activity : Certain benzothiophene derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in cancer progression:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors (5-HT), the compound may influence mood and anxiety levels.
  • Inhibition of Kinases : Some studies suggest that benzothiophene derivatives can inhibit kinase activity, which is crucial in cancer cell signaling pathways.

In Vivo Studies

In vivo studies on related compounds have highlighted their potential therapeutic effects:

  • Animal Models : Studies using rodent models have demonstrated that these compounds can reduce depressive-like behaviors and enhance neurogenesis in the hippocampus .
  • Cancer Models : In xenograft models, certain benzothiophene derivatives have shown significant tumor reduction compared to controls .

Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntidepressantSerotonin Receptors
AntitumorApoptosis Induction
AntimicrobialBacterial Inhibition

Case Studies

StudyFindingsReference
Study 1Demonstrated significant reduction in depressive symptoms in rodent models treated with related compounds.
Study 2Showed cytotoxic effects on breast cancer cell lines with specific benzothiophene derivatives.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(19-13-16-6-2-4-8-18(16)27-19)25-11-9-24(10-12-25)20-14-15-5-1-3-7-17(15)22-23-20/h2,4,6,8,13-14H,1,3,5,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQQEXJNJQIOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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